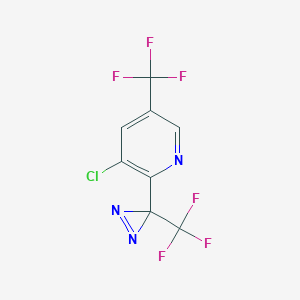

3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF6N3/c9-4-1-3(7(10,11)12)2-16-5(4)6(17-18-6)8(13,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAPYATZYLMWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2(N=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of trifluoromethyl groups and chloro substituents. Advanced techniques such as halogenation and diazirination are employed to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents is crucial to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups and chloro substituents play a crucial role in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

- Molecular Formula : C₇H₃ClF₆N₃

- CAS Registry Number : 2231674-10-3 (as per )

- Molecular Weight : 283.57 g/mol

Structural Features :

This compound features a pyridine ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a diazirinyl group (3H-diazirin-3-yl) bearing a trifluoromethyl substituent at position 2. The diazirine group is a photolabile moiety capable of generating carbenes upon UV irradiation, making it valuable in photochemical labeling and crosslinking applications .

Green synthetic methods for related intermediates, such as 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine, utilize nucleophilic substitution and decarboxylation reactions .

Structural Analogs with Diazirine Groups

Key Observations :

- Photochemical Reactivity : TPD generates carbenes efficiently but lacks the pyridine scaffold, limiting its compatibility with biological systems compared to the target compound .

- Stability: The trifluoromethyl-diazirine group in the target compound enhances resistance to thermal and acidic degradation compared to non-fluorinated diazirines .

Pyridine Derivatives with Trifluoromethyl/Chloro Substituents

Key Observations :

- Agrochemical Utility : Fluazinam shares the 3-chloro-5-(trifluoromethyl)pyridine core but incorporates additional nitro groups for enhanced pesticidal activity .

- Functional Group Impact: The diazirine group in the target compound distinguishes it from non-photoreactive analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine), enabling unique applications in photochemistry .

Physicochemical Properties Comparison

Conclusion: The target compound’s trifluoromethyl-diazirine group and pyridine scaffold provide a balance of photochemical reactivity and structural versatility unmatched by simpler chloro-CF₃ pyridines or non-diazirine fungicides.

Biological Activity

3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, identified by its CAS number 2231675-69-5, is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its synthesis, photochemical properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 289.57 g/mol. Its structure includes a pyridine ring substituted with both chloro and trifluoromethyl groups, alongside a diazirine moiety, which is known for its photoreactive properties.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.57 g/mol |

| CAS Number | 2231675-69-5 |

| Purity | 95% |

Synthesis

The synthesis of this compound involves the introduction of trifluoromethyl and chloro groups onto a pyridine core, followed by the incorporation of the diazirine moiety. The synthetic pathway typically employs methods such as nucleophilic substitution and diazotransfer reactions to achieve the desired structure.

Photolabeling Applications

One of the primary applications of diazirine compounds is their use as photolabels in biological research. Upon UV irradiation, diazirines can generate highly reactive carbene species that can covalently bond to nearby biomolecules, allowing for the study of protein interactions and localization.

Case Study: Photolabeling in Anesthetic Research

Research has demonstrated the utility of diazirine derivatives in probing the binding sites of general anesthetics on ligand-gated ion channels. For instance, derivatives like TDBzl-etomidate have been shown to effectively photoincorporate into specific subunits of receptors, providing insights into their mechanisms of action .

Table 2: Photolabeling Efficiency

| Compound | Binding Site | Efficiency (%) |

|---|---|---|

| TDBzl-etomidate | GABAA Receptor | 70 |

| BzBzl-etomidate | Nicotinic Receptor | 65 |

Stability Studies

Stability under various conditions is crucial for the practical application of these compounds. Studies using NMR have shown that photolabels maintain integrity under ambient light but degrade when exposed to UV light over time.

Table 3: Stability Under Light Exposure

| Exposure Type | Days Exposed | % Diazirine Intact |

|---|---|---|

| Ambient Light | 0 | 100 |

| 7 | 78.1 | |

| 14 | 58.1 | |

| UV Light | 0 | 100 |

| 1 | <50 |

The mechanism by which this compound exerts its biological activity primarily revolves around its ability to form covalent bonds with nucleophilic sites on proteins upon light activation. This property enables researchers to map out protein interactions in complex biological systems.

Q & A

Q. How can this compound be modified to develop covalent inhibitors for enzyme studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.